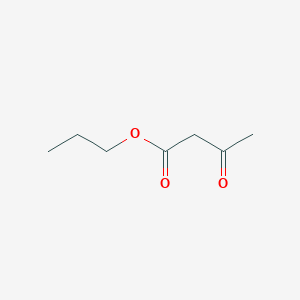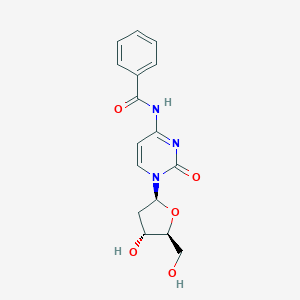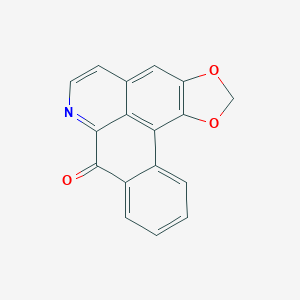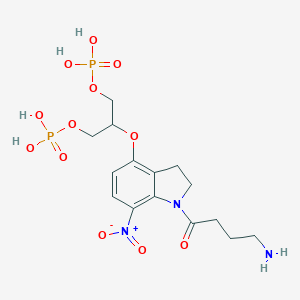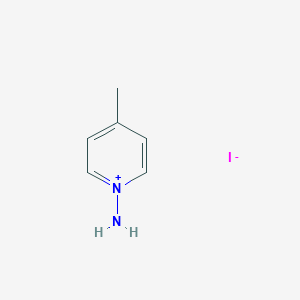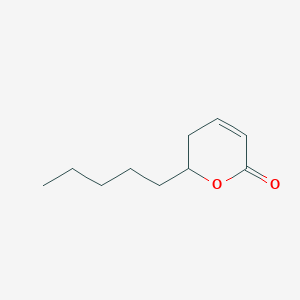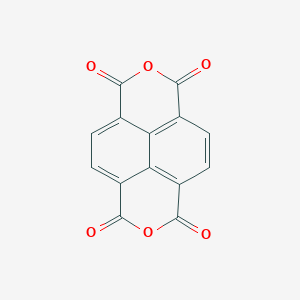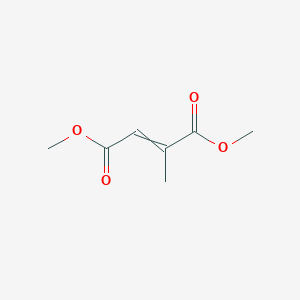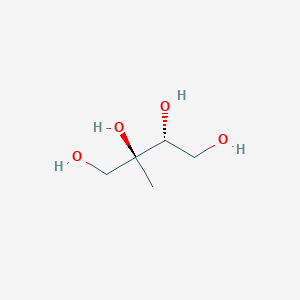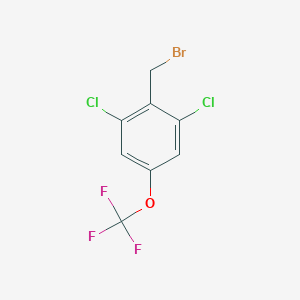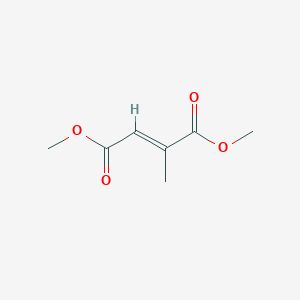
Mesaconato de dimetilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of dimethyl citraconate involves several chemical reactions, one of which is the Michael addition of nitroalkanes to dimethyl citraconate, with DBU as a base. This process allows the one-pot formation of keto diesters, proceeding through an equilibrium form of the acceptor, followed by Michael addition of the nitroalkane and then in situ Nef conversion (Ballini et al., 2002).
Molecular Structure Analysis
The molecular structure of dimethyl citraconate is characterized by its carbon backbone and the ester functional groups. Studies on related citrate-based compounds have focused on the structural properties, such as in the case of a complex of uranyl citraconate with dimethylacetamide, which was synthesized and studied by single crystal X-ray diffraction analysis. This research provides insights into the layered structure and crystal-chemical groups of uranyl complexes with citraconate anions (Serezhkina et al., 2017).
Chemical Reactions and Properties
Dimethyl citraconate participates in various chemical reactions, including Michael addition, as previously mentioned. Its reactivity and chemical properties make it a valuable compound in organic synthesis. For instance, the chemo-enzymatic synthesis of all isomers of 2-methylbutane-1,2,3,4-tetraol, important contributors to atmospheric aerosols, involved stereospecific osmium catalyzed oxidation of dimethyl citraconate (Moen et al., 2007).
Physical Properties Analysis
The physical properties of dimethyl citraconate, such as boiling point, melting point, and solubility, are important for its handling and application in various chemical processes. While specific studies on the physical properties of dimethyl citraconate were not identified in the current search, related research on citrate synthases and their stability across different temperatures provides a contextual understanding of the stability and behavior of citrate-related compounds under various conditions.
Chemical Properties Analysis
The chemical properties of dimethyl citraconate, including its reactivity with different chemical groups and its role in synthesis reactions, have been explored in various studies. For instance, the synthesis and structural analysis of complexes involving citraconate ions offer insights into the compound's chemical behavior and its interaction with other molecules (Serezhkina et al., 2017).
Aplicaciones Científicas De Investigación
Síntesis asimétrica en la fabricación farmacéutica
El mesaconato de dimetilo se utiliza en la síntesis asimétrica de compuestos quirales, que son cruciales para la fabricación de diversos principios activos farmacéuticos (APIs). La reducción catalizada por ene-reductasa del this compound es un paso clave en la producción de dimetil 2-metilsuccinato ópticamente puro, un bloque de construcción significativo en los productos farmacéuticos .
Biocatálisis
En el campo de la biocatálisis, el this compound sirve como sustrato para las ene-reductasas de diferentes microorganismos. Estas enzimas, como las de Bacillus sp., Saccharomyces eubayanus y Aspergillus flavus, exhiben una alta tolerancia al sustrato y estereoselectividad, lo que las hace adecuadas para conversiones de sustrato a alta concentración .
Producción de productos químicos finos
El compuesto también es importante en la síntesis de productos químicos finos, donde su conversión a diversos productos enriquecidos enantioméricamente es valiosa. Este proceso es esencial para crear compuestos con actividades ópticas específicas requeridas en ciertas aplicaciones químicas .
Investigación sobre los efectos inmunomoduladores
El this compound tiene posibles aplicaciones en la inmunomodulación. Los estudios sugieren que podría ser una opción de tratamiento alternativa para enfermedades autoinmunes crónicas como la esclerosis múltiple y la psoriasis, siguiendo el éxito de compuestos similares como el fumarato de dimetilo .
Mecanismo De Acción
Itaconate, a byproduct of the tricarboxylic acid cycle, is an emerging metabolic small molecule that regulates macrophage inflammation. Itaconate regulates macrophage function through multiple mechanisms and has demonstrated promising therapeutic potential in a variety of immune and inflammatory diseases .
Safety and Hazards
Propiedades
IUPAC Name |
dimethyl (E)-2-methylbut-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-5(7(9)11-3)4-6(8)10-2/h4H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEXBUQDXKPVHR-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031523 | |
| Record name | Dimethyl (2E)-2-methyl-2-butenedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
617-53-8, 617-54-9 | |
| Record name | Dimethyl mesaconate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butenedioic acid, 2-methyl-, 1,4-dimethyl ester, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl (2E)-2-methyl-2-butenedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid](/img/structure/B31494.png)
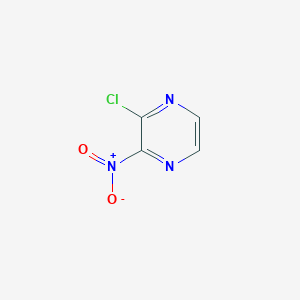
![2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide](/img/structure/B31497.png)
